L-threo-Droxidopa-13C2,15N is a stable isotope-labeled derivative of droxidopa, which is primarily used in pharmaceutical applications. Droxidopa itself is a synthetic amino acid that serves as a prodrug for norepinephrine, playing a significant role in the treatment of conditions such as neurogenic orthostatic hypotension. The compound is characterized by the incorporation of stable isotopes of carbon and nitrogen, which are utilized in various scientific studies for tracing and analytical purposes.
The compound is synthesized through advanced organic chemistry techniques, often involving multi-step processes that ensure the desired optical purity and isotopic labeling. The synthesis can yield high-purity products suitable for both research and clinical applications.
L-threo-Droxidopa-13C2,15N belongs to the class of amino acids and derivatives, specifically categorized under pharmaceutical intermediates and stable isotope-labeled compounds. Its chemical structure allows it to function as a precursor to norepinephrine, making it relevant in pharmacological research.
The synthesis of L-threo-Droxidopa-13C2,15N typically follows a multi-step process that includes:
The synthetic route emphasizes reducing steps traditionally involved in droxidopa synthesis, enhancing efficiency while maintaining high optical purity. The incorporation of isotopes allows for detailed tracking in metabolic studies.
L-threo-Droxidopa-13C2,15N has a complex molecular structure characterized by:
This structure indicates the presence of hydroxyl groups and a catechol moiety, which are critical for its biological activity .
The compound's isotopic labeling (13C and 15N) enhances its utility in metabolic studies and pharmacokinetics, providing insights into drug behavior within biological systems.
L-threo-Droxidopa-13C2,15N participates in several chemical reactions typical of amino acids:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes.
L-threo-Droxidopa acts as a prodrug that converts into norepinephrine upon administration. This conversion occurs through enzymatic decarboxylation facilitated by aromatic L-amino acid decarboxylase.
The release of norepinephrine leads to increased sympathetic nervous system activity, which is crucial for managing blood pressure and improving symptoms associated with orthostatic hypotension .
Relevant data indicate that L-threo-Droxidopa-13C2,15N maintains high purity (>95%) necessary for its application in pharmaceuticals .
L-threo-Droxidopa-13C2,15N finds various applications primarily in scientific research:
This compound's unique properties make it invaluable for advancing both basic research and clinical applications related to neurotransmitter regulation .
L-threo-Droxidopa-13C2,15N is a stereospecifically labeled isotopologue of the synthetic amino acid derivative Droxidopa (L-DOPS). The structure features 13C enrichment at two distinct carbon positions: the carboxylic acid carbon (C1) and the alpha-carbon (C2) adjacent to the amino group. Additionally, the nitrogen atom of the amino group carries the 15N label. Crucially, the threo configuration—denoting the erythro relationship between the 3-hydroxy group and the benzylic hydroxyl group—is retained in this isotopologue. This stereochemistry is explicitly confirmed by the chiral centers indicated in the SMILES notation (O=13C13C@@HC@HC1=CC(O)=C(O)C=C1), which specifies the (2S,3R) absolute configuration [1] [6] [10]. The isotopic labels serve as non-radioactive tracers, enabling precise tracking of molecular fate without significantly altering the compound’s biochemical behavior.
The molecular formula of L-threo-Droxidopa-13C2,15N is C713C2H1115NO5, with a molecular weight of 216.17 g/mol. This represents a 2 Da increase compared to the unlabeled compound (214.17 g/mol) due to the replacement of two 12C atoms with 13C and one 14N atom with 15N. The isotopic enrichment is typically >99%, as confirmed by high-resolution mass spectrometry, ensuring minimal natural abundance interference in tracer studies. When isolated as the hydrochloride salt (e.g., D,L-threo-Droxidopa-13C2,15N Hydrochloride), the formula becomes C713C2H12Cl15NO5 with a molecular weight of 252.63–297.37 g/mol (discrepancies arise from hydration state or salt stoichiometry) [1] [3] [7].
Table 1: Molecular Parameters of L-threo-Droxidopa Isotopologues
Parameter | L-threo-Droxidopa-13C₂,15N | Unlabelled Droxidopa |
---|---|---|
Molecular Formula | C₇¹³C₂H₁₁¹⁵NO₅ | C₉H₁₁NO₅ |
Molecular Weight (g/mol) | 216.17 | 214.17 |
CAS Number | 1276295-04-5 (free base) | 23651-95-8 |
Isotopic Enrichment | >99% ¹³C, ¹⁵N | N/A |
The primary distinction between the labeled and unlabeled (CAS: 23651-95-8) compounds lies in their physicochemical detection and metabolic tracing capabilities. While both share identical chiral configurations, melting points, solubility profiles, and chromatographic retention times under standard conditions, the 13C/15N-labeled variant enables unambiguous differentiation from endogenous catecholamines in mass spectrometry (MS) assays. The +3 Da mass shift (due to two 13C atoms and one 15N atom) facilitates quantitative MS-based pharmacokinetic studies without isotopic interference. Crucially, the labeled version retains the biochemical activity of the unlabeled drug, including its role as a norepinephrine precursor and blood-brain barrier permeability. However, minor kinetic isotope effects (KIEs) may slightly alter reaction rates in metabolic pathways like decarboxylation or hydroxylation [1] [6] [8].
Mass Spectrometry (MS): High-resolution LC-MS analysis shows characteristic mass shifts: The [M+H]+ ion for the unlabeled compound appears at m/z 214.08, while L-threo-Droxidopa-13C2,15N exhibits [M+H]+ at m/z 217.09. Tandem MS/MS fragmentation further confirms label retention in key fragments (e.g., [13COOH]+ at m/z 46) [2] [4].
Nuclear Magnetic Resonance (NMR): 13C NMR spectra reveal distinct signals for the labeled carbons:
Infrared Spectroscopy (IR): IR spectra confirm functional group integrity (O-H stretch: 3400 cm−1, C=O: 1720 cm−1, catechol C-O: 1260 cm−1). Isotopic labeling induces subtle shifts: the C=O stretch of the 13C-carboxyl group appears at ~1690 cm−1 due to increased reduced mass [2] [6].
Table 2: Key Spectroscopic Signatures for Isotopic Validation
Technique | Unlabelled Droxidopa | L-threo-Droxidopa-13C₂,15N | Interpretation |
---|---|---|---|
HRMS | [M+H]⁺ m/z 214.08 | [M+H]⁺ m/z 217.09 | +3 Da shift confirms dual ¹³C/¹⁵N incorporation |
¹³C NMR | C1 (COOH): δ 174 ppm (natural abundance) | C1: δ ~172 ppm (enhanced signal) | ¹³C enrichment at C1 and C2 |
¹⁵N NMR | Not detectable | δ ~35 ppm (amino N) | Confirms ¹⁵N label position |
IR | C=O: 1720 cm⁻¹ | C=O: ~1690 cm⁻¹ | Isotopic mass effect on carbonyl stretch |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2